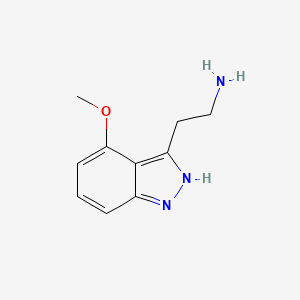

2-(4-Methoxy-1H-indazol-3-yl)ethanamine

Descripción

2-(4-Methoxy-1H-indazol-3-yl)ethanamine is a heterocyclic amine featuring an indazole core substituted with a methoxy group at position 4 and an ethanamine side chain at position 2. Indazole derivatives are pharmacologically significant due to their interactions with neurotransmitter receptors and enzymes.

Propiedades

Fórmula molecular |

C10H13N3O |

|---|---|

Peso molecular |

191.23 g/mol |

Nombre IUPAC |

2-(4-methoxy-2H-indazol-3-yl)ethanamine |

InChI |

InChI=1S/C10H13N3O/c1-14-9-4-2-3-7-10(9)8(5-6-11)13-12-7/h2-4H,5-6,11H2,1H3,(H,12,13) |

Clave InChI |

JIJSGNHPMXKUHA-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC2=NNC(=C21)CCN |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 2-(4-Metoxi-1H-indazol-3-il)etanamina típicamente implica la formación del núcleo de indazol seguida de la funcionalización en la posición 3. Un método común involucra la ciclización de o-haloaril-N-tosilhidrazonas utilizando un catalizador de cobre . Otro enfoque es la aminación intramolecular de aril y sp3 C–H mediada por yodo . Estos métodos generalmente proporcionan rendimientos buenos a excelentes con productos secundarios mínimos.

Métodos de Producción Industrial

los principios de la química verde, como las condiciones sin disolventes y el uso de reactivos no tóxicos, a menudo se aplican para ampliar la síntesis de tales compuestos .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(4-Metoxi-1H-indazol-3-il)etanamina puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de indazol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas.

Principales Productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de nitroso o nitro, mientras que la reducción puede producir varios derivados de aminas .

Aplicaciones Científicas De Investigación

2-(4-Metoxi-1H-indazol-3-il)etanamina tiene varias aplicaciones de investigación científica:

Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.

Biología: El compuesto se utiliza en el estudio de la inhibición de enzimas y la unión de receptores.

Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de 2-(4-Metoxi-1H-indazol-3-il)etanamina involucra su interacción con objetivos moleculares específicos. Puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas cinasas o interactuar con receptores acoplados a proteínas G, afectando varias vías de señalización .

Comparación Con Compuestos Similares

Indole-Based Ethanamine Derivatives

Table 1: Key Indole Analogs

Key Differences :

- Substituent Position : Methoxy groups at positions 4 (target compound) vs. 5 or 6 (indole analogs) alter electronic effects and steric interactions.

- Core Structure : Indazole’s dual nitrogen atoms may enhance binding to serotonin receptors compared to indole derivatives .

- Physicochemical Properties : The methyl group in 2-(5-methyl-1H-indol-3-yl)ethanamine increases lipophilicity (density: 1.126 g/cm³) compared to methoxy-substituted analogs .

Triazole-Containing Ethanamine Derivatives

Triazole rings introduce different hydrogen-bonding patterns and metabolic pathways compared to indazole/indole.

Table 2: Triazole-Based Analogs

Key Differences :

Benzimidazole and Dihydroindole Derivatives

These compounds exhibit distinct aromatic systems, altering pharmacokinetic profiles.

Table 3: Benzimidazole and Dihydroindole Analogs

Key Differences :

Actividad Biológica

2-(4-Methoxy-1H-indazol-3-yl)ethanamine, a compound belonging to the indazole family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxy-1H-indazol-3-yl)ethanamine can be represented as follows:

This compound features a methoxy group attached to the indazole ring, which contributes to its unique biological properties.

1. Anticancer Activity

Research indicates that 2-(4-Methoxy-1H-indazol-3-yl)ethanamine exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cells.

Key Findings:

- IC50 Values: The compound demonstrated IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating potent antiproliferative effects .

- Mechanism of Action: It appears to induce apoptosis through the mitochondrial pathway, increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It is known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Key Findings:

- Inhibition of COX-2: Studies reported that 2-(4-Methoxy-1H-indazol-3-yl)ethanamine effectively reduces COX-2 activity, leading to decreased production of pro-inflammatory mediators .

3. Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC): It has shown promising results with MIC values comparable to standard antibiotics against strains such as E. faecalis and P. aeruginosa .

The biological activity of 2-(4-Methoxy-1H-indazol-3-yl)ethanamine can be attributed to several mechanisms:

- Receptor Binding: The compound interacts with specific receptors, modulating various signaling pathways crucial for cellular functions.

- Enzyme Inhibition: It inhibits key enzymes such as COX-2, affecting metabolic pathways and inflammatory responses.

Case Study: Anticancer Efficacy

A study evaluated the effects of 2-(4-Methoxy-1H-indazol-3-yl)ethanamine on MCF-7 breast cancer cells. The results indicated:

- Cell Viability: A significant reduction in cell viability was observed after treatment with varying concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

This data suggests a dose-dependent response in inhibiting cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.